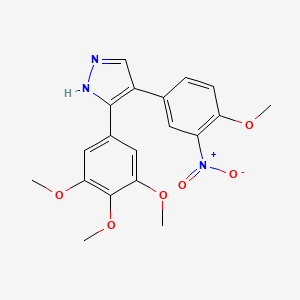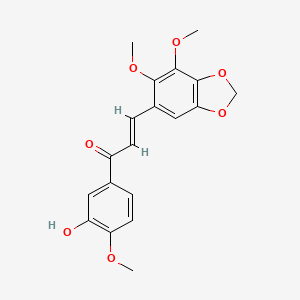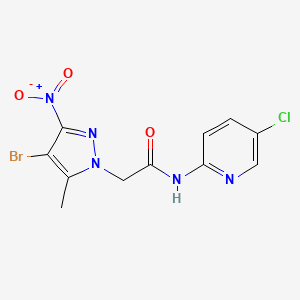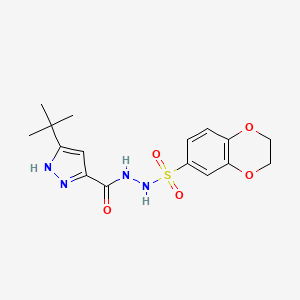![molecular formula C19H19NO3 B11056005 2-[2-(4-propylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11056005.png)
2-[2-(4-propylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-propylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione is an organic compound belonging to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a propylphenoxy group attached to an isoindole dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-propylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-propylphenol and phthalic anhydride.
Formation of Intermediate: The initial step involves the reaction of 4-propylphenol with an appropriate alkylating agent to form 4-propylphenoxyethyl intermediate.
Cyclization: The intermediate is then subjected to cyclization with phthalic anhydride under controlled conditions to form the isoindole dione core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-propylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenoxy or isoindole ring are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential as a ligand for biological receptors, making it useful in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-propylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a ligand for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism . By binding to these receptors, the compound can modulate gene expression and influence metabolic pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-phenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
- 2-[2-(4-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
- 2-[2-(4-ethoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
Uniqueness
Compared to similar compounds, 2-[2-(4-propylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione stands out due to its specific propylphenoxy group, which imparts unique chemical and biological properties. This structural variation can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C19H19NO3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-[2-(4-propylphenoxy)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H19NO3/c1-2-5-14-8-10-15(11-9-14)23-13-12-20-18(21)16-6-3-4-7-17(16)19(20)22/h3-4,6-11H,2,5,12-13H2,1H3 |
InChI Key |
UPGBRRINTAWZGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-fluorophenyl)-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide](/img/structure/B11055925.png)
![1-Acetyl-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrrolidine-2-carboxamide](/img/structure/B11055927.png)

![Ethyl 5-[1-(1,3-benzodioxol-5-yl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11055940.png)

![1-(4-Fluorophenyl)-N~2~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11055942.png)



![(3-Amino-8-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)propanedinitrile](/img/structure/B11055960.png)
![6-methyl-4-oxo-N-(2-phenoxyethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B11055964.png)
![3-(1H-pyrrol-1-yl)-4-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazole](/img/structure/B11055969.png)


